molecular formula C15H23NO B297116 3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide

3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No. B297116
M. Wt: 233.35 g/mol
InChI Key: UHYHGYXIVRVNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide is a chemical compound that is commonly referred to as Dibutylone. It belongs to the cathinone family of drugs and is a popular research chemical. Dibutylone has been found to have a wide range of applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Dibutylone has a wide range of applications in scientific research. One of its primary uses is in the field of neuroscience. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which makes it useful in studying the effects of these neurotransmitters on the brain. Dibutylone has also been found to have analgesic properties, making it useful in studying pain perception.

Mechanism of Action

The mechanism of action of Dibutylone is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This, in turn, leads to an increase in their activity and effects on the brain.
Biochemical and Physiological Effects
Dibutylone has been found to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy. It has also been found to have analgesic properties, making it useful in treating pain. However, it has also been found to have negative effects on the cardiovascular system, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the advantages of using Dibutylone in lab experiments is its ability to act as a serotonin-norepinephrine-dopamine reuptake inhibitor. This makes it useful in studying the effects of these neurotransmitters on the brain. However, one of the limitations of using Dibutylone in lab experiments is its negative effects on the cardiovascular system. This makes it difficult to study the effects of Dibutylone on the brain without also studying its effects on the cardiovascular system.

Future Directions

There are a number of future directions for research on Dibutylone. One area of research could focus on the development of new drugs that have similar properties to Dibutylone but with fewer negative side effects. Another area of research could focus on the development of new techniques for studying the effects of Dibutylone on the brain without also studying its effects on the cardiovascular system. Finally, research could focus on the long-term effects of Dibutylone on the brain and the body, particularly in individuals who use the drug recreationally.

Synthesis Methods

Dibutylone is synthesized through a process known as reductive amination. This process involves the reaction of 4-methylpropiophenone with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure Dibutylone.

properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3,3-dimethyl-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C15H23NO/c1-11(2)12-6-8-13(9-7-12)16-14(17)10-15(3,4)5/h6-9,11H,10H2,1-5H3,(H,16,17)

InChI Key

UHYHGYXIVRVNQH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC(C)(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC(C)(C)C

Origin of Product

United States

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